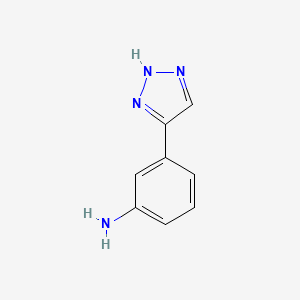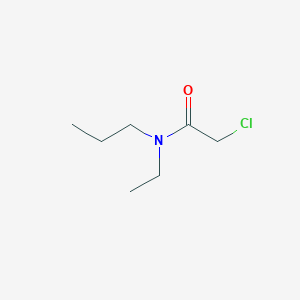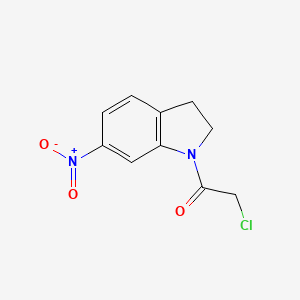
Methyl 4-iodothiophene-2-carboxylate
Overview
Description
Methyl 4-iodothiophene-2-carboxylate is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom and a carboxylate ester group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl thiophene-2-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the thiophene ring.
Another method involves the palladium-catalyzed coupling reaction, known as the Heck reaction. In this process, methyl thiophene-2-carboxylate is reacted with iodobenzene in the presence of a palladium catalyst and a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4, PdCl2), bases (K2CO3, NaOH), and solvents (THF, toluene).
Reduction Reactions: Reducing agents (Pd/C, H2), solvents (ethanol, methanol).
Major Products
Substitution Reactions: Thiophene derivatives with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl or aliphatic-thiophene compounds.
Reduction Reactions: Methyl thiophene-2-carboxylate.
Scientific Research Applications
Methyl 4-iodothiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Researchers explore its derivatives for drug development, particularly in targeting specific enzymes or receptors in disease pathways.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of methyl 4-iodothiophene-2-carboxylate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, thiophene derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Methyl 4-iodothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl thiophene-2-carboxylate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
Methyl 4-bromothiophene-2-carboxylate: Similar reactivity but with bromine instead of iodine, which can affect the reaction conditions and yields.
Methyl 4-chlorothiophene-2-carboxylate: Less reactive than the iodine derivative, often requiring harsher conditions for similar reactions.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-iodothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZNQPCPVFNEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522890 | |
| Record name | Methyl 4-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-20-8 | |
| Record name | Methyl 4-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)






